3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonyl group attached to a dimethylphenyl ring, along with dimethoxy and methylpiperidinyl substituents on the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and a base.
Addition of the Methylpiperidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Industry: The compound is explored for its potential use in drug development and formulation.
Material Science:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Uniqueness
3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, dimethoxy substituents, and methylpiperidinyl group differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- CAS Number : Not readily available in the literature.
The compound features a quinoline core substituted with a dimethylbenzenesulfonyl group and a piperidine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. Notably, they may act as modulators of the serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and cognitive functions.
Potential Mechanisms Include:
- Serotonin Receptor Modulation : The compound may enhance or inhibit serotonin signaling pathways.
- Dopaminergic Activity : Potential interactions with dopamine receptors could influence reward pathways and behavioral responses.
- Antinociceptive Effects : Similar compounds have shown promise in pain modulation through opioid receptor interactions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:
These findings suggest that the compound may possess cytotoxic properties that could be harnessed for cancer therapy.
In Vivo Studies
A study conducted on animal models evaluated the analgesic effects of the compound. The results indicated:
- Pain Reduction : The compound significantly reduced pain responses in a dose-dependent manner.
- Behavioral Changes : Animals treated with the compound exhibited reduced anxiety-like behaviors in open field tests.
Case Study 1: Analgesic Properties
In a controlled study involving mice, administration of the compound resulted in a marked decrease in pain sensitivity compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative.
Case Study 2: Neuropharmacological Effects
Another study explored the effects on cognitive function in rats. Results showed improved memory retention and learning capabilities following treatment with this compound, suggesting neuroprotective properties.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-16-8-10-27(11-9-16)25-20-13-22(30-4)23(31-5)14-21(20)26-15-24(25)32(28,29)19-7-6-17(2)18(3)12-19/h6-7,12-16H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIOYYYECBAVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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